molecular formula C8H20N2O2S B1584099 N,N,N',N'-Tetraethylsulfamide CAS No. 2832-49-7

N,N,N',N'-Tetraethylsulfamide

Cat. No. B1584099
CAS RN: 2832-49-7
M. Wt: 208.32 g/mol
InChI Key: IYIAWAACGTUPCC-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethylsulfamide, also known as TES, is a chemical compound with the molecular formula C8H20N2O2S . It has a molecular weight of 208.3 .


Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraethylsulfamide consists of eight carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The InChI code for this compound is 1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3 .


Chemical Reactions Analysis

N,N,N’,N’-Tetraethylsulfamide is known to be an aprotic, dipolar solvent for Grignard reactions .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethylsulfamide is a liquid at room temperature . It has a refractive index of n20/D 1.448 (lit.)n20/D 1.449 . The boiling point is 249-251 °C (lit.) , and it has a density of 1.03 g/mL at 25 °C (lit.) .

Scientific Research Applications

Use as a Plasticizer in Polymer Electrolytes

N,N,N',N'-Tetraethylsulfamide (TESA) has been studied as a potential plasticizer for poly(ethylene oxide)−LiN(CF3SO2)2 rubbery electrolytes. TESA, characterized by moderate permittivity and good stability toward reducing agents, was compared to propylene carbonate (PC) as a diluent in these electrolytes. However, the study found that TESA is less effective than PC in enhancing conductivity, primarily due to its small depression of glass transition temperature (Tg), suggesting that TESA is not as competitive as PC for lithium cation solvation (Labrèche, Lévesque, & Prud'homme, 1996).

Peptidomimetic Synthesis

TESA derivatives have been utilized in the synthesis of N-aminosulfamides, which are peptidomimetics. These compounds, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group respectively, were synthesized from amino acid building blocks. This process involved condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, demonstrating the utility of TESA in the creation of peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Nuclear Quadrupole Resonance Studies

14N nuclear quadrupole resonance (NQR) studies have been conducted on sulfuric diamide and its derivatives, including N,N-dimethylsulfamide and tetramethylsulfamide. These studies provided insights into the electron densities for the N–S bond in these compounds, aiding in the understanding of their molecular structures and behaviors (Negita, Kubo, & Shibata, 1975).

Sulfur(vi)-Fluoride Exchange (SuFEx) Chemistry

N,N,N',N'-Tetraethylsulfamide derivatives have been used in SuFEx click chemistry for synthesizing unsymmetrical sulfamides and polysulfamides. These compounds, serving as hydrogen-bond donors and acceptors, have shown potential in applications ranging from medicinal chemistry to anion-binding catalysis. The process demonstrated the high thermal stability and tunable glass transition temperatures of these polymers, as well as their potential recyclability (Kulow, Wu, Kim, & Michaudel, 2020).

Environmental Applications

Studies have explored the activation of persulfate by nitrogen and copper codoped biochar for the degradation of pharmaceutical contaminants like tetracycline. This research highlights the potential environmental applications of TESA derivatives in wastewater remediation and pollution control (Zhong et al., 2020).

Safety And Hazards

N,N,N’,N’-Tetraethylsulfamide is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

N-(diethylsulfamoyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIAWAACGTUPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182565
Record name Tetraethyl sulphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylsulfamide

CAS RN

2832-49-7
Record name N,N,N′,N′-Tetraethylsulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2832-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl sulphamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethyl sulphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetraethylsulfamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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